molecular formula C15H16N2O3S B6022940 N'-(2-hydroxybenzylidene)-N,4-dimethylbenzenesulfonohydrazide

N'-(2-hydroxybenzylidene)-N,4-dimethylbenzenesulfonohydrazide

Cat. No. B6022940
M. Wt: 304.4 g/mol
InChI Key: VZTQIGLWDDEWNG-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-hydroxybenzylidene)-N,4-dimethylbenzenesulfonohydrazide, commonly known as sulfaquinoxaline, is a sulfonamide antibiotic used in veterinary medicine to treat bacterial infections in livestock. The compound has a broad spectrum of activity against gram-positive and gram-negative bacteria, making it a valuable tool for controlling bacterial diseases.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Characterization : Schiff base compounds including N'-(2-hydroxybenzylidene)-N,4-dimethylbenzenesulfonohydrazide derivatives have been synthesized and characterized. These compounds have demonstrated remarkable biological activities across various domains, including antibacterial, antifungal, and cytotoxic effects, as well as enzyme inhibition and DNA interaction capabilities (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Antimicrobial and Antifungal Properties

  • Antimicrobial Efficacy : These compounds, including similar hydrazide derivatives, show significant antimicrobial activity against various bacterial and fungal strains, with minimal inhibitory concentrations ranging widely (Kumar et al., 2011).

Potential in Cancer Research

  • Antitumor Agents : Some acylhydrazone derivatives related to this compound show promise as potential antitumor agents, with specific derivatives exhibiting potent cytotoxicity and cell selectivity at nanomolar concentrations (Congiu & Onnis, 2013).

Optical and Nonlinear Properties

  • Nonlinear Optical Properties : Hydrazones, similar in structure to this compound, have been synthesized and their nonlinear optical properties were investigated. This exploration suggests potential applications in optical devices like optical limiters and switches (Naseema et al., 2010).

Corrosion Inhibition

  • Corrosion Inhibition : Sulfonohydrazide derivatives have been studied as corrosion inhibitors for carbon steel in acidic media. Their effectiveness varies with concentration and temperature, and they primarily exhibit physisorption on steel surfaces (Ichchou et al., 2019).

Gastric Ulcer Prevention

  • Anti-Ulcer Activity : A study on a related Schiff base demonstrated significant preventive activity against ulcer induced by absolute ethanol in rats, indicating potential for gastric protection (Gwaram et al., 2012).

Catalytic and Insulin-Like Activities

  • Catalytic Properties : Vanadium(V) complexes derived from hydrazone compounds including this compound analogs have been explored for their catalytic oxidation properties on olefins (Liu et al., 2020).
  • Insulin-Like Activity : Oxidovanadium(V) complexes with aroylhydrazone ligands, related to the chemical structure of interest, have shown insulin-like activity, significantly decreasing blood glucose levels in diabetic mice (Zhou et al., 2019).

properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-12-7-9-14(10-8-12)21(19,20)17(2)16-11-13-5-3-4-6-15(13)18/h3-11,18H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTQIGLWDDEWNG-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)N=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)/N=C/C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-hydroxybenzylidene)-N,4-dimethylbenzenesulfonohydrazide
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N'-(2-hydroxybenzylidene)-N,4-dimethylbenzenesulfonohydrazide
Reactant of Route 3
N'-(2-hydroxybenzylidene)-N,4-dimethylbenzenesulfonohydrazide
Reactant of Route 4
N'-(2-hydroxybenzylidene)-N,4-dimethylbenzenesulfonohydrazide
Reactant of Route 5
N'-(2-hydroxybenzylidene)-N,4-dimethylbenzenesulfonohydrazide
Reactant of Route 6
N'-(2-hydroxybenzylidene)-N,4-dimethylbenzenesulfonohydrazide

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